1-(3-Methoxyphenyl)cyclobutanecarbaldehyde

Description

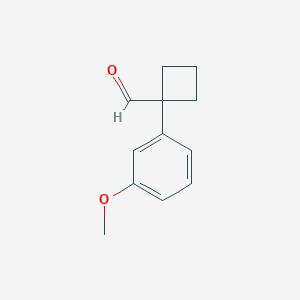

1-(3-Methoxyphenyl)cyclobutanecarbaldehyde is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.23836 g/mol It is characterized by a cyclobutane ring attached to a 3-methoxyphenyl group and an aldehyde functional group

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)cyclobutane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-11-5-2-4-10(8-11)12(9-13)6-3-7-12/h2,4-5,8-9H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMAJTQIFTWHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCC2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents such as disiamylborane, dicyclohexylborane, or 9-borabicyclo[3.3.1]nonane (9-BBN) under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and bases like potassium carbonate in an aqueous or organic solvent.

Analyse Des Réactions Chimiques

1-(3-Methoxyphenyl)cyclobutanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides) in various solvents. The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Applications De Recherche Scientifique

1-(3-Methoxyphenyl)cyclobutanecarbaldehyde has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound may be used in studies involving enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Mécanisme D'action

The mechanism of action of 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxy group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparaison Avec Des Composés Similaires

1-(3-Methoxyphenyl)cyclobutanecarbaldehyde can be compared with other similar compounds, such as:

1-(4-Methoxyphenyl)cyclobutanecarbaldehyde: Similar structure but with the methoxy group in the para position.

1-(3-Hydroxyphenyl)cyclobutanecarbaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

1-(3-Methoxyphenyl)cyclobutanemethanol: Similar structure but with an alcohol group instead of an aldehyde group.

These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and applications.

Activité Biologique

1-(3-Methoxyphenyl)cyclobutanecarbaldehyde, with the chemical formula CHO, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-cancer and anti-viral activities, and discusses relevant case studies and research findings.

- Molecular Weight : 190.24 g/mol

- CAS Number : 1500258-24-1

- Structure : The compound features a cyclobutane ring with a methoxyphenyl group and an aldehyde functional group, contributing to its reactivity and biological potential.

Anti-Cancer Activity

Research indicates that derivatives of cyclobutane compounds, including this compound, exhibit promising anti-cancer properties. A study highlighted the preliminary biological activity of cyclobutane derivatives against various cancer cell lines. Specifically, compounds synthesized through Wittig reactions demonstrated significant inhibitory effects on cancer cell proliferation.

| Compound | Cell Line Tested | IC (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 | |

| A549 (Lung Cancer) | 18 |

These results suggest that the compound could be a candidate for further development in cancer therapy.

Anti-Viral Activity

In addition to its anti-cancer properties, preliminary studies have reported the anti-viral activity of cyclobutane derivatives. Notably, some derivatives have shown effectiveness against the Zika virus, indicating their potential as therapeutic agents in viral infections.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the aldehyde group plays a critical role in interacting with biological macromolecules, potentially leading to apoptosis in cancer cells and inhibition of viral replication.

Case Studies

- Wittig Reaction Applications : A PhD thesis explored various Wittig reactions leading to the synthesis of cyclobutane derivatives. The study reported that these derivatives exhibited significant anti-cancer activity, paving the way for further research into their pharmacological applications .

- Screening for Anti-Viral Activity : Another study focused on screening cyclobutane derivatives for their ability to inhibit viral replication. The findings indicated that certain structural modifications could enhance their efficacy against viruses like Zika .

Q & A

Basic: What are the recommended synthetic routes for 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde in laboratory settings?

Methodological Answer:

The synthesis of this compound can involve cyclobutane ring formation via [2+2] photocycloaddition or strain-driven ring-closing strategies. A plausible route includes:

Friedel-Crafts Alkylation : Reacting 3-methoxybenzene with a cyclobutane precursor (e.g., cyclobutanecarbonyl chloride) under Lewis acid catalysis (e.g., AlCl₃).

Aldehyde Introduction : Oxidizing a secondary alcohol intermediate (e.g., 1-(3-Methoxyphenyl)cyclobutanol) using pyridinium chlorochromate (PCC) to yield the aldehyde.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Structural analogs like 3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde (CAS 1782782-89-1) suggest similar synthetic pathways involving aryl-cyclobutane coupling .

Advanced: How can researchers address challenges in purifying this compound due to its aldehyde group's reactivity?

Methodological Answer:

To mitigate aldehyde oxidation or polymerization:

- Inert Atmosphere : Conduct reactions and purification under nitrogen/argon.

- Stabilized Solvents : Use freshly distilled THF or dichloromethane with stabilizers (e.g., BHT).

- Derivatization : Temporarily convert the aldehyde to a stable acetal or oxime during purification, followed by mild acid hydrolysis.

- Low-Temperature Chromatography : Perform flash chromatography at 4°C to reduce degradation.

GC-FTIR hyphenated techniques, as demonstrated for related carbonyl compounds, can monitor aldehyde integrity during purification .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the cyclobutane ring (δ ~2.5–3.5 ppm for strained CH₂ groups) and aldehyde proton (δ ~9.8–10.2 ppm).

- GC-MS : For purity assessment and molecular ion detection (expected m/z ~190 for C₁₂H₁₄O₂).

- FTIR : Aldehyde C=O stretch (~1720 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

Similar compounds, such as 3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde, were characterized using SMILES-based structural validation .

Advanced: How should researchers design experiments to identify and quantify impurities in synthesized this compound?

Methodological Answer:

- Chromatographic Separation : Use a GC equipped with a USP L1 column (100% dimethylpolysiloxane, 30 m × 0.32 mm) and a temperature gradient (50°C to 280°C at 10°C/min) to resolve co-eluting impurities.

- Relative Retention Time (RRT) Calibration : Compare impurity peaks against a tramadol hydrochloride impurity reference (RRT 1.14 for cyclohexene derivatives) .

- Spiking Studies : Introduce known impurities (e.g., 3-methoxyphenol) to confirm detection limits.

Basic: What are the critical parameters to optimize the reaction yield of this compound?

Methodological Answer:

- Catalyst Selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation; adjust stoichiometry to minimize side reactions.

- Temperature Control : Maintain ≤0°C during cyclobutane formation to reduce ring-opening.

- Solvent Polarity : Use low-polarity solvents (e.g., toluene) to favor cycloaddition over polymerization.

Intermediate compounds like 3-(3-Methoxyphenyl)propionic acid (CAS 10516-71-9) highlight the role of precursor stability in yield optimization .

Advanced: What methodologies are recommended for studying the stability of this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions (pH 3–10).

- HPLC Monitoring : Use a C18 column (mobile phase: acetonitrile/water) to track aldehyde oxidation products (e.g., carboxylic acid derivatives).

- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots for shelf-life prediction.

Impurity profiling in tramadol hydrochloride provides a framework for identifying degradation pathways .

Basic: How can researchers confirm the regioselectivity of the methoxy group in this compound?

Methodological Answer:

- NOE NMR : Irradiate the methoxy protons to observe spatial proximity to cyclobutane CH₂ groups.

- X-ray Crystallography : Resolve the crystal structure to confirm the 3-methoxy substitution pattern.

Structural data for 3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde (CAS 1782782-89-1) demonstrates the utility of crystallography for regiochemical validation .

Advanced: What strategies resolve discrepancies in analytical data when cross-validating purity assessments using different chromatographic methods?

Methodological Answer:

- Multi-Detector Systems : Combine GC-MS with FTIR (e.g., Figure 7 in ) to correlate retention times with functional group signatures .

- Method Harmonization : Adjust column polarity (e.g., switch from L1 to L7 phases) and mobile phase gradients to align RRTs across techniques.

- Statistical Analysis : Apply principal component analysis (PCA) to reconcile data from GC, HPLC, and spectroscopic methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.